An In-depth Technical Guide to 2-Butanethiol: Chemical Properties and Structure
An In-depth Technical Guide to 2-Butanethiol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butanethiol, also known as sec-butyl mercaptan, is a volatile organosulfur compound with the chemical formula C4H10S.[1][2] It is characterized by a thiol functional group (-SH) attached to the second carbon atom of a butane (B89635) chain.[3] This compound and its isomers are of significant interest in various fields, from its role as an odorant in natural gas to its applications as a reagent in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.[1][4] Its high reactivity and strong, unpleasant odor necessitate careful handling and a thorough understanding of its chemical properties.[2][3]
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-butanethiol, with a focus on quantitative data, experimental methodologies, and structural representations to support advanced research and development.
Chemical and Physical Properties
2-Butanethiol is a colorless liquid with a potent, skunk-like odor.[4][5] It is a chiral molecule and exists as a racemic mixture of two enantiomers, (R)-2-butanethiol and (S)-2-butanethiol.[6] The quantitative chemical and physical properties of 2-butanethiol are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C4H10S | [1] |
| Molecular Weight | 90.19 g/mol | [1] |
| IUPAC Name | Butane-2-thiol | [1] |
| CAS Number | 513-53-1 | [1] |
| Boiling Point | 82-88 °C | [3] |
| Melting Point | -165 °C | [5] |
| Density | 0.83 g/cm³ at 20 °C | [4] |
| Vapor Pressure | 108 hPa at 25 °C | |
| Flash Point | -23 °C (closed cup) | [3] |
| Solubility in Water | 1.32 g/L | [2] |
| Refractive Index (n20/D) | 1.436 | [7] |
| pKa | 10.92 ± 0.10 (Predicted) | [2] |
| LogP (Octanol/Water) | 1.8 | [1] |
Chemical Structure
2-Butanethiol possesses a chiral center at the carbon atom bonded to the thiol group, resulting in two enantiomers: (R)-2-butanethiol and (S)-2-butanethiol. The general structure and its enantiomeric forms are depicted below.
Reactivity and Chemical Reactions
The chemistry of 2-butanethiol is largely dictated by the thiol group (-SH), which is susceptible to oxidation.
Atmospheric Oxidation
In the atmosphere, 2-butanethiol is primarily degraded through reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms.[8] These reactions are initiated by the abstraction of a hydrogen atom, predominantly from the S-H bond.[8][9] The subsequent reaction with atmospheric oxygen leads to the formation of sulfur dioxide (SO₂) and 2-butanone (B6335102) as major products.[3][8]
The generalized atmospheric oxidation pathway is illustrated below.
Experimental studies have determined the product yields from these reactions. For the reaction with OH radicals, the yield of SO₂ is approximately (81 ± 2)% and for 2-butanone is (42 ± 1)%.[8] When reacting with Cl atoms, the yields are (59 ± 2)% for SO₂ and (39 ± 2)% for 2-butanone.[8]
Oxidation with Other Reagents
In a laboratory setting, 2-butanethiol can be oxidized by various reagents. For instance, its oxidation by hexacyanoferrate (III) ions in a methanol-water medium has been studied, demonstrating first-order dependence on the hexacyanoferrate (III) ion concentration.[10]
Experimental Protocols
Chiral Separation by Gas Chromatography (GC)
The analysis and separation of 2-butanethiol enantiomers are crucial in fields such as flavor chemistry and pharmaceutical development.[11] Gas chromatography with a chiral stationary phase is the primary technique for this purpose.[11]
Objective: To separate the (R) and (S) enantiomers of 2-butanethiol.
Methodology:
-
Sample Preparation (Derivatization): To enhance volatility and improve interaction with the chiral stationary phase, derivatization is often employed.[11]
-
Reagents: Acetic anhydride (B1165640) and pyridine (B92270) (catalyst).[11]
-
Procedure: To 100 µL of the 2-butanethiol sample, add 50 µL of acetic anhydride and 50 µL of pyridine. Cap the vial and heat at 70°C for 20 minutes. After cooling, the sample is ready for injection.[11]
-
-
Gas Chromatography Analysis:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase).[11]
-
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at a rate of 5°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Expected Results: The two acetylated enantiomers of 2-butanethiol will elute at different retention times, allowing for their separation and quantification. The elution order depends on the specific chiral stationary phase used.[11]
Kinetic Studies of Atmospheric Oxidation
The rate coefficients for the gas-phase reactions of 2-butanethiol with OH radicals and Cl atoms have been determined experimentally.
Objective: To determine the rate coefficients for the reaction of 2-butanethiol with OH radicals and Cl atoms at atmospheric pressure and 298 K.[8]
Methodology:
-
Experimental Setup: The experiments are typically conducted in a large-volume photoreactor (e.g., 480 L borosilicate glass) coupled with a long-path in-situ Fourier Transform Infrared (FTIR) spectrometer.[8]
-
Reactant Generation:
-
OH radicals: Generated by the photolysis of methyl nitrate (B79036) (CH₃ONO) in the presence of NO in air.[8]
-
Cl atoms: Generated by the photolysis of molecular chlorine (Cl₂).
-
-
Procedure:
-
A known concentration of 2-butanethiol and a reference compound with a known reaction rate coefficient are introduced into the photoreactor.
-
The radical precursor is introduced, and the mixture is irradiated with UV lamps to initiate the reaction.
-
The concentrations of 2-butanethiol and the reference compound are monitored over time using FTIR spectroscopy.
-
-
Data Analysis: The rate coefficient for the reaction of 2-butanethiol is determined relative to the rate coefficient of the reference compound using the following relationship: ln([2-butanethiol]₀ / [2-butanethiol]ₜ) / ln([Reference]₀ / [Reference]ₜ) = k(2-butanethiol) / k(reference)
Results: The experimentally determined rate coefficients are:
-
k(OH + 2-butanethiol) = (2.58 ± 0.21) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹[8]
-
k(Cl + 2-butanethiol) = (2.49 ± 0.19) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹[8]
Safety and Handling
2-Butanethiol is a hazardous substance and must be handled with appropriate safety precautions.
-
Flammability: It is a highly flammable liquid and vapor with a low flash point.[3][12] Keep away from heat, sparks, open flames, and other ignition sources.[12]
-
Toxicity: It is harmful if inhaled, ingested, or absorbed through the skin.[3] It can cause skin, eye, and respiratory irritation.[2][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator when handling this compound.[12]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[2]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as oxidizing agents, reducing agents, and bases.[2][13]
Conclusion
2-Butanethiol is a chemically significant molecule with well-defined physical and structural properties. Its reactivity, particularly its susceptibility to oxidation, is a key aspect of its chemical behavior. The experimental protocols outlined in this guide for its chiral separation and kinetic analysis provide a foundation for further research and application in various scientific disciplines. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.
References
- 1. 2-Butanethiol | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy 2-Butanethiol | 513-53-1 [smolecule.com]
- 4. innospk.com [innospk.com]
- 5. 2-Butanethiol(513-53-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. (2R)-butane-2-thiol | C4H10S | CID 444090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Gas-phase degradation of 2-butanethiol initiated by OH radicals and Cl atoms: kinetics, product yields and mechanism at 298 K and atmospheric pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
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